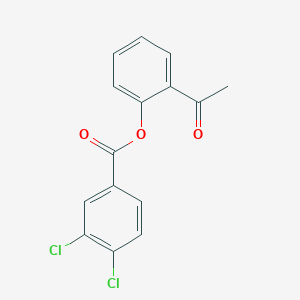![molecular formula C10H18O4 B14301198 Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol CAS No. 119124-62-8](/img/structure/B14301198.png)
Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol is a compound with a unique bicyclic structure. It is known for its interesting chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes a formic acid moiety and a 7-oxabicyclo[4.1.0]heptane ring system, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . This process is scalable and can be adapted for large-scale production to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane, 1,2-epoxy-:
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic framework but differs in the positioning of the oxygen atom and the presence of additional functional groups.
Uniqueness
2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol is unique due to its combination of the formic acid moiety and the 7-oxabicyclo[4.1.0]heptane ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
119124-62-8 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C9H16O2.CH2O2/c1-7(2)5-4-6-8(3)9(7,10)11-8;2-1-3/h10H,4-6H2,1-3H3;1H,(H,2,3) |
Clave InChI |
TVGCGZLEEJYODF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2(C1(O2)O)C)C.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




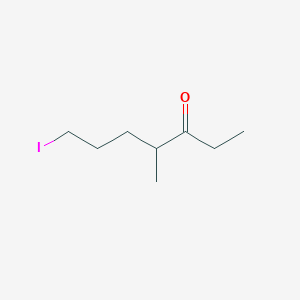

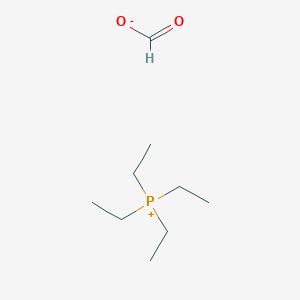

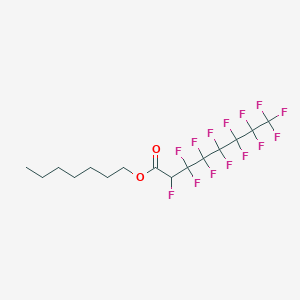
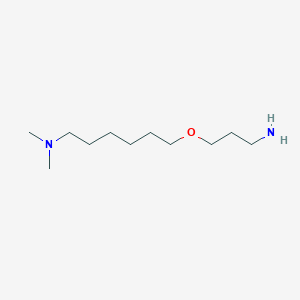
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)
![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)

